molecular formula C30H55N3O10 B3246825 DTPA-tetra(tBu)ester CAS No. 180152-83-4

DTPA-tetra(tBu)ester

Cat. No.: B3246825
CAS No.: 180152-83-4
M. Wt: 617.8 g/mol
InChI Key: UCYDHTFZLUTQLJ-UHFFFAOYSA-N
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Safety and Hazards

When handling DTPA-tetra(tBu)ester, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Biochemical Analysis

Biochemical Properties

The biochemical properties of DTPA-tetra(tBu)ester are largely defined by its role as a bifunctional chelator. It interacts with various biomolecules, particularly peptides and radionuclides, facilitating their conjugation . The nature of these interactions is primarily chelation, where this compound forms a stable complex with these biomolecules.

Cellular Effects

The cellular effects of this compound are primarily observed in the context of tumor cells. By facilitating the conjugation of peptides and radionuclides, this compound plays a crucial role in tumor pre-targeting . This can influence various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its bifunctional chelating activity. It forms stable complexes with peptides and radionuclides, thereby influencing their activity and function . This can lead to changes in gene expression and enzyme activity, particularly in the context of tumor cells.

Metabolic Pathways

This compound is involved in metabolic pathways through its role as a bifunctional chelator. It interacts with enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its chelating activity. It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely determined by its interactions with other biomolecules. It may be directed to specific compartments or organelles based on these interactions .

Preparation Methods

Chemical Reactions Analysis

Comparison with Similar Compounds

DTPA-tetra(tBu)ester is compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). While EDTA and NTA are also effective chelators, this compound offers higher stability and selectivity in forming metal complexes . Similar compounds include:

This compound stands out due to its macrocyclic structure, which provides enhanced stability and selectivity .

Properties

IUPAC Name

2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55N3O10/c1-27(2,3)40-23(36)18-31(13-15-32(17-22(34)35)19-24(37)41-28(4,5)6)14-16-33(20-25(38)42-29(7,8)9)21-26(39)43-30(10,11)12/h13-21H2,1-12H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYDHTFZLUTQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCN(CC(=O)O)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101094
Record name 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180152-83-4
Record name 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180152-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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